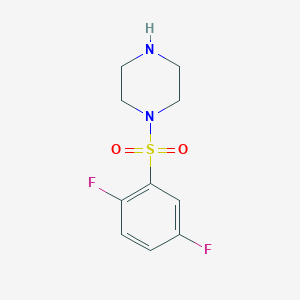

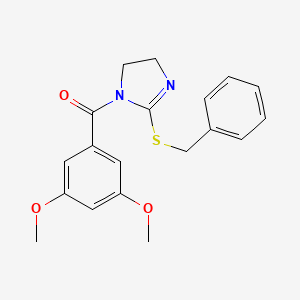

![molecular formula C4H6BrN3O B2825558 5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22354-81-0](/img/structure/B2825558.png)

5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one” belongs to the class of 1,2,4-triazol-3-ones, which are heterocyclic compounds . These compounds are known for their various biological activities .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one” were not found, similar compounds such as 4-alkyl-5-bromo-2,4-dihydro-2-(thietan-3-yl)-1,2,4-triazol-3-ones have been synthesized by reacting 5-bromo-2,4-dihydro-2-(thietan-3-yl)-1,2,4-triazol-3-one with alkyl halides and dimethyl sulfate .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one serves as a precursor in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, it was used in the synthesis of nitrogen-rich salts through reactions yielding tricyclic aziridines, triazatrimethine cyanines, and amino derivatives, showcasing its role in creating structurally diverse compounds with potential applications in material science and pharmacology (Laus, Kahlenberg, & Schottenberger, 2016).

Antimicrobial Activity Exploration

Research into S-derivatives of 5-bromo-furan-2-yl compounds, closely related to the triazole , revealed potential antimicrobial properties. These derivatives showed activity against various microbial strains, indicating that 5-bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one and its related compounds could be promising candidates for developing new antimicrobial agents. The study's computational modeling suggested the compounds' interaction with specific protein targets, hinting at their mechanism of action and potential applicability in antimicrobial drug development (Bigdan, 2021).

Anti-Tubercular Agents

The triazole compound has been implicated in the synthesis of anti-tubercular agents. A study involving Click chemistry conditions synthesized 1,4-disubstituted triazoles with notable anti-tubercular activity against M. tuberculosis (H37Rv). These findings suggest that derivatives of 5-bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one could serve as promising leads in the fight against tuberculosis, highlighting the compound's potential in medicinal chemistry (Anand, Kulkarni, Joshi, & Dixit, 2016).

Novel Bromodomain Inhibitors

In the pursuit of new therapeutic strategies, the structural motif of 5-bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one has been explored for the development of bromodomain inhibitors. These compounds target the BET family of proteins, which play crucial roles in gene regulation and cancer progression. Research demonstrates the potential of triazole derivatives in creating novel inhibitors that could offer new avenues for cancer therapy, underscoring the compound's importance in drug discovery (McKeown et al., 2014).

Synthesis of Diverse Heterocycles

5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one also serves as a building block in the synthesis of diverse heterocycles. Through strategic reactions, researchers have developed methodologies to create a variety of heterocyclic compounds, demonstrating the triazole's utility in expanding the toolkit of organic synthesis. These synthesized heterocycles could have applications ranging from material science to pharmaceuticals, highlighting the compound's versatility and value to researchers (Martins et al., 2013).

Mecanismo De Acción

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Triazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Propiedades

IUPAC Name |

5-bromo-2,4-dimethyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJQZJVHJNOTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

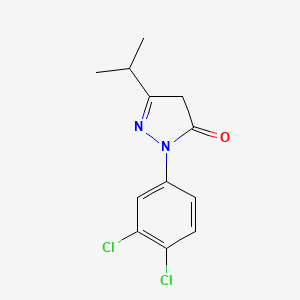

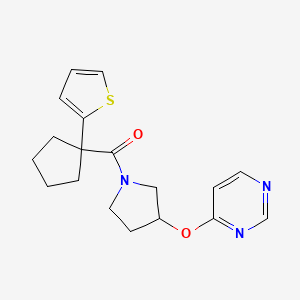

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

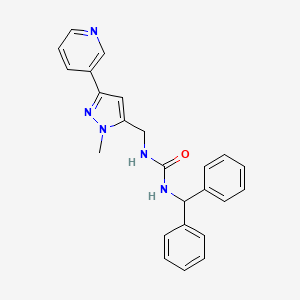

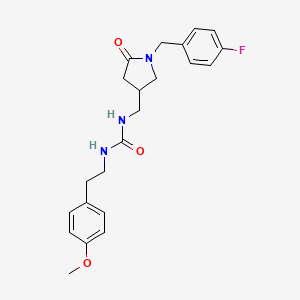

![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)

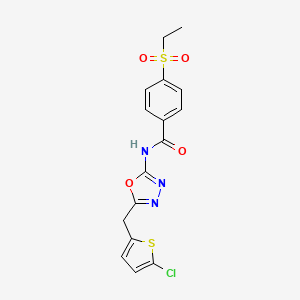

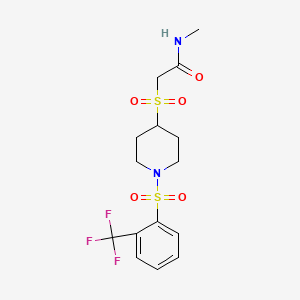

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)